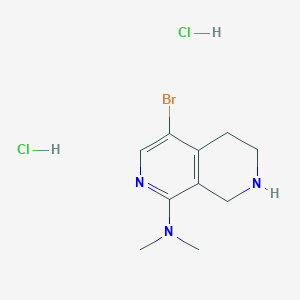
4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N-dimethylaniline is a chemical compound used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-dimethylaniline is CHBrN. It has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da .Physical and Chemical Properties Analysis
4-Bromo-N,N-dimethylaniline is a solid with a boiling point of 264 °C (lit.) and a melting point of 52-54 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of compounds related to "4-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine dihydrochloride" often involves complex reactions that provide insights into the structural properties and potential applications of these materials. For example, the reaction of Re(CO)5X with 7-amino-2,4-dimethyl-1,8-naphthyridine and related compounds leads to complexes that exhibit photoluminescent properties, suggesting applications in materials science and photonics (Zuo et al., 2003). Additionally, the study of hydrogen bonding between bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds has increased understanding of molecular interactions, potentially guiding the design of new pharmaceuticals or materials (Jin et al., 2010).
Luminescent Properties and Materials Science
Research has revealed that compounds structurally related to "this compound" exhibit intriguing luminescent properties. For instance, zinc(II) complexes with 1,8-naphthyridine-based ligands show intense intraligand fluorescence, suggesting their potential use in optical materials and sensors (Chen et al., 2008).
Chemical Synthesis and Reactivity
The reactivity of bromo- and chloro-naphthyridines with potassium amide in liquid ammonia highlights the synthetic versatility of these compounds, offering pathways to synthesize a wide range of derivatives with potential applications in medicinal chemistry and material science (Czuba & Woźniak, 2010). Additionally, the formation of C–C and C–S bonds via excited state proton transfer using 7-bromo-2-naphthol as an organic photoacid in synthesis suggests applications in the development of new chemical reactions and methodologies (Strada et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N,N-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridin-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3.2ClH/c1-14(2)10-8-5-12-4-3-7(8)9(11)6-13-10;;/h6,12H,3-5H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCCNQYPGKKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1CNCC2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)
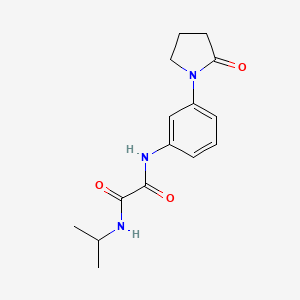
![N-[(2-fluorophenyl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)

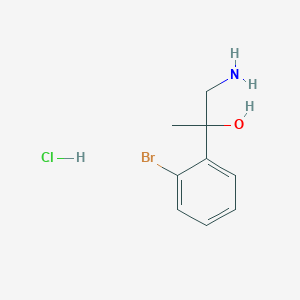
![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
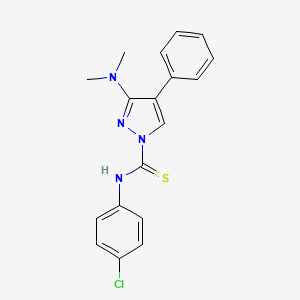

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)
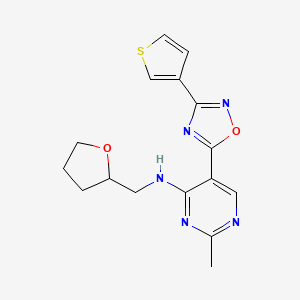

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
